3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid
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Overview
Description
3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, sulfonamide, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the main carbon skeleton of the compound, often through multi-step organic synthesis techniques such as aldol condensation, Michael addition, or Diels-Alder reactions.
Functional Group Introduction: Hydroxyl, sulfonamide, and phenyl groups are introduced using specific reagents and catalysts. For example, hydroxyl groups can be added through oxidation reactions, while sulfonamide groups may be introduced via sulfonation reactions.
Purification and Isolation: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Catalysts: Palladium on carbon, platinum oxide, Raney nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections, inflammatory diseases, and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide
- **3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide
- **(E)-3-phenylprop-2-enoic acid derivatives
Uniqueness
3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
1144522-84-8 |
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Molecular Formula |
C34H46N2O8S |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C25H38N2O6S.C9H8O2/c26-34(31,32)23-10-7-9-20(16-23)8-3-6-15-33-14-5-2-1-4-13-27-18-25(30)21-11-12-24(29)22(17-21)19-28;10-9(11)7-6-8-4-2-1-3-5-8/h7,9-12,16-17,25,27-30H,1-6,8,13-15,18-19H2,(H2,26,31,32);1-7H,(H,10,11)/b;7-6+/t25-;/m0./s1 |
InChI Key |
YAZYYGDPISTBAK-DTHFRSEHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O.C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O.C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
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